Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable precursor such as a halogenated aromatic compound.
Introduction of Functional Groups: The acetylamino, formyl, and phenylsulfanyl groups are introduced through a series of substitution and addition reactions. For example, the acetylamino group can be added via an acetylation reaction using acetic anhydride.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of the phenylsulfanyl group with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its various functional groups could interact with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(acetylamino)-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate: Lacks the phenylsulfanyl group.
Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate: Lacks the formyl group.
Ethyl 2-(amino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate: Lacks the acetyl group.
Uniqueness
The presence of both the formyl and phenylsulfanyl groups in Ethyl 2-(acetylamino)-6-formyl-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate makes it unique compared to its analogs
This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject for further research and development.
Properties
IUPAC Name |
ethyl 2-acetamido-6-formyl-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-25-20(24)16-15-10-9-13(11-22)17(26-14-7-5-4-6-8-14)18(15)27-19(16)21-12(2)23/h4-8,11H,3,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXPUCTWIHZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2SC3=CC=CC=C3)C=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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